Cas no 2364584-90-5 (5-(2-Bromo-4,6-difluorophenyl)oxazole)
5-(2-Bromo-4,6-difluorophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2-bromo-4,6-difluorophenyl)oxazole
- 5-(2-Bromo-4,6-difluorophenyl)oxazole
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- MDL: MFCD32631866
- Inchi: 1S/C9H4BrF2NO/c10-6-1-5(11)2-7(12)9(6)8-3-13-4-14-8/h1-4H
- InChI Key: ZGQXLQLZDGUBFS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C1=CN=CO1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- XLogP3: 2.9
- Topological Polar Surface Area: 26
5-(2-Bromo-4,6-difluorophenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559758-250 mg |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 250MG |
€547.70 | 2023-04-13 | ||
| abcr | AB559758-500 mg |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 500MG |
€940.40 | 2023-04-13 | ||
| abcr | AB559758-1 g |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 1g |
€1,296.60 | 2023-04-13 | ||
| abcr | AB559758-250mg |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 250mg |
€548.10 | 2025-02-15 | ||
| abcr | AB559758-500mg |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 500mg |
€761.20 | 2025-02-15 | ||
| abcr | AB559758-1g |
5-(2-bromo-4,6-difluorophenyl)oxazole; . |
2364584-90-5 | 1g |
€1043.70 | 2025-02-15 | ||
| Aaron | AR021QOH-250mg |
5-(2-Bromo-4,6-difluorophenyl)oxazole |
2364584-90-5 | 95% | 250mg |
$781.00 | 2025-02-12 | |
| Aaron | AR021QOH-500mg |
5-(2-Bromo-4,6-difluorophenyl)oxazole |
2364584-90-5 | 95% | 500mg |
$887.00 | 2025-02-12 |
5-(2-Bromo-4,6-difluorophenyl)oxazole Suppliers
5-(2-Bromo-4,6-difluorophenyl)oxazole Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 5-(2-Bromo-4,6-difluorophenyl)oxazole
5-(2-Bromo-4,6-Difluorophenyl)Oxazole: A Comprehensive Overview
The compound 5-(2-Bromo-4,6-difluorophenyl)oxazole, with the CAS number 2364584-90-5, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position and two fluorine atoms at the 4 and 6 positions of the phenyl ring introduces unique electronic and structural properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-(2-Bromo-4,6-difluorophenyl)oxazole in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its role as a building block for constructing functional polymers and low-dimensional materials. For instance, a study published in Nature Communications demonstrated that this compound can be used to synthesize highly efficient organic semiconductors with excellent charge transport properties. The bromine and fluorine substituents play a crucial role in modulating the electronic characteristics of the molecule, making it suitable for applications in field-effect transistors (FETs) and photovoltaic devices.
In addition to its electronic properties, 5-(2-Bromo-4,6-difluorophenyl)oxazole has shown promise in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery. A recent investigation published in Journal of Medicinal Chemistry revealed that this compound exhibits moderate inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. Further research is underway to optimize its bioavailability and selectivity for therapeutic applications.
The synthesis of 5-(2-Bromo-4,6-difluorophenyl)oxazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the nucleophilic substitution of bromide on an aromatic ring followed by cyclization to form the oxazole ring. Recent advancements in catalysis have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
The structural integrity of 5-(2-Bromo-4,6-difluorophenyl)oxazole is further enhanced by its ability to form stable complexes with metal ions. This property has been exploited in the design of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis. A study published in Angewandte Chemie demonstrated that incorporating this compound into MOFs significantly improves their stability under harsh conditions, opening new avenues for industrial applications.
In conclusion, 5-(2-Bromo-4,6-difluorophenyl)oxazole, with its unique chemical structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across multiple disciplines, from electronics to medicine, underscoring its importance as a key molecule in modern chemistry. As research progresses, it is anticipated that this compound will unlock even more innovative uses, further solidifying its place in the scientific landscape.
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